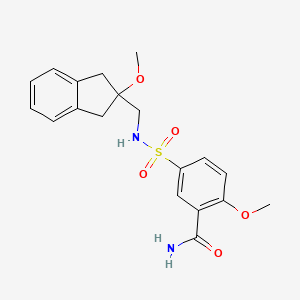

2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide

Description

2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with methoxy and sulfamoyl substituents, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

2-methoxy-5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-8-7-15(9-16(17)18(20)22)27(23,24)21-12-19(26-2)10-13-5-3-4-6-14(13)11-19/h3-9,21H,10-12H2,1-2H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFWFVKTKHHQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy groups, and the attachment of the sulfamoyl group. Common synthetic routes may involve:

Nucleophilic substitution reactions: to introduce the methoxy groups.

Amidation reactions: to form the benzamide core.

Sulfonation reactions: to attach the sulfamoyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide or thiol group.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products:

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Sulfonamides, thiols.

Substitution products: Various functionalized benzamides.

Scientific Research Applications

2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.

Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

Interact with receptors: Binding to cell surface or intracellular receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

2-Mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.

Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide stands out due to its unique combination of methoxy and sulfamoyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound with a unique structure that suggests potential biological activity. The compound features a benzamide core with methoxy and sulfamoyl substituents, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-methoxy-5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzamide. Its molecular formula is , with a molecular weight of 394.52 g/mol. The structure includes:

- A benzamide moiety.

- Methoxy groups which may enhance lipophilicity and biological activity.

- A sulfamoyl group that could contribute to enzyme inhibition properties.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Modulation of Signaling Pathways : It may affect cellular processes such as proliferation and apoptosis through interaction with signaling pathways.

- Receptor Interaction : The compound could bind to cell surface or intracellular receptors, altering their activity and downstream effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds within the same structural family. For instance, derivatives of methoxy-substituted benzimidazoles have shown significant antiproliferative activity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values ranging from 1.2 to 5.3 μM for several derivatives.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT 116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

These findings suggest that the introduction of methoxy groups can enhance biological activity, possibly due to increased interactions with target enzymes or receptors.

Antioxidative and Antibacterial Activity

Compounds with similar structures have also demonstrated antioxidative properties. For example, some methoxy-substituted derivatives showed improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative capacity was assessed using various spectroscopic methods.

Additionally, antibacterial studies indicated that certain derivatives exhibited notable antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) around 8 μM.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Benzimidazole Derivatives : Research focused on synthesizing N-substituted benzimidazole carboxamides indicated that modifications at the N atom significantly influenced both antioxidative and antiproliferative activities. Compounds with hydroxyl and methoxy groups showed enhanced efficacy against cancer cell lines.

- Sulfamoyl Compounds : A study on sulfamoyl derivatives revealed their potential as enzyme inhibitors in various metabolic pathways, emphasizing the importance of the sulfamoyl group in biological interactions.

Q & A

Basic: How can the purity and structural integrity of 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide be validated during synthesis?

Methodological Answer:

Purity validation requires a combination of chromatographic and spectroscopic techniques:

- HPLC with UV detection (e.g., using a C18 column and methanol/water gradient) monitors reaction progress and quantifies impurities .

- NMR spectroscopy (¹H and ¹³C) confirms structural integrity by verifying proton environments, particularly the sulfamoyl (-SO₂NH-) and methoxy (-OCH₃) groups .

- Mass spectrometry (MS) ensures correct molecular ion peaks and fragmentation patterns .

For crystalline samples, X-ray crystallography (using SHELX programs for refinement) provides definitive proof of stereochemistry and bond connectivity .

Advanced: What strategies are effective in resolving contradictory data between computational binding predictions and experimental assay results for this compound?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : Run >100 ns trajectories to assess ligand-receptor flexibility in explicit solvent models .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate docking poses under physiological conditions .

- Alchemical Free Energy Calculations : Use FEP or TI methods to quantify binding affinity differences between predicted and observed conformers .

Cross-validate with mutagenesis studies targeting key residues (e.g., sulfamoyl-binding pockets) to confirm interaction hotspots .

Basic: What synthetic routes are reported for sulfonamide-containing benzamide derivatives analogous to this compound?

Methodological Answer:

Common multi-step approaches include:

- Sulfonylation : React 5-amino-2-methoxybenzoic acid with chlorosulfonic acid, followed by coupling to (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine using EDCI/HOBt .

- Benzamide Formation : Activate the carboxyl group with ethyl chloroformate before nucleophilic substitution with the sulfamoyl intermediate .

- Purification : Use silica gel chromatography (hexane/EtOAc) and recrystallization (ethanol/water) to isolate the final product .

Advanced: How can stereochemical outcomes in the synthesis of the dihydroindenyl moiety be controlled and characterized?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement with anomalous scattering data .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign stereochemistry in solution .

- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation to favor desired diastereomers .

Basic: Which analytical techniques are most suitable for monitoring degradation products under varying pH conditions?

Methodological Answer:

- Stability-Indicating HPLC : Use pH-adjusted mobile phases (e.g., 0.1% TFA in acetonitrile) to separate degradation products (e.g., hydrolyzed sulfonamide or methoxy cleavage) .

- LC-MS/MS : Identify degradation pathways (e.g., oxidation at the indenyl moiety) via characteristic mass shifts .

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by TGA/DSC to assess thermal stability .

Advanced: What in silico methods are appropriate for predicting off-target interactions of this compound in neurological pathways?

Methodological Answer:

- Proteome-Wide Docking : Use AutoDock Vina or Glide to screen against >500 human targets, prioritizing kinases and GPCRs .

- Machine Learning Models : Apply DeepAffinity or DeepChem to predict polypharmacology profiles based on sulfonamide substructures .

- Network Pharmacology : Construct interaction networks using STRING or Cytoscape to identify secondary targets (e.g., AMPA receptors) .

Validate predictions with radioligand displacement assays (e.g., ³H-labeled antagonists for RORγt or NMDA receptors) .

Basic: What experimental design principles optimize yield in the sulfamoyl coupling step?

Methodological Answer:

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of the sulfonyl chloride intermediate .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions .

- Stoichiometry : Use 1.2 equivalents of the indenylmethylamine to drive the reaction to completion .

Advanced: How can researchers address low correlation between in vitro potency and cellular efficacy in this compound’s bioactivity studies?

Methodological Answer:

- Membrane Permeability Assays : Measure logP (octanol/water) and PAMPA permeability to assess cellular uptake limitations .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid CYP450-mediated degradation .

- Target Engagement Probes : Develop fluorescently tagged analogs (e.g., BODIPY-conjugated) for live-cell imaging of intracellular target binding .

- Proteomics : Perform SILAC-based quantification to track downstream signaling pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.